Pyrido[3,4-b]pyrazine-8-carboxylic acid
Description
Properties
Molecular Formula |
C8H5N3O2 |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
pyrido[3,4-b]pyrazine-8-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2/c12-8(13)5-3-9-4-6-7(5)11-2-1-10-6/h1-4H,(H,12,13) |
InChI Key |
ATMVCZNUYYSYSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CN=CC2=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,4-b]pyrazine-8-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyridine and diaminomaleonitrile can be used, followed by cyclization and oxidation steps to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the scale and desired application of the compound .
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid group at position 8 undergoes typical acid-derived transformations:
Esterification
Reaction with alcohols (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄) yields corresponding esters. These esters are intermediates for further derivatization, such as amidation or alkylation .
Example:
Amidation
Treatment with amines (e.g., ammonia, alkylamines) in the presence of coupling agents (e.g., DCC, EDC) produces amides. This reaction is critical for generating bioactive derivatives.
Example:
Electrophilic Aromatic Substitution (EAS)
The electron-deficient pyrazine ring directs electrophiles to specific positions. Nitration and halogenation occur preferentially at the pyridine ring’s electron-rich sites .
Nitration
Reaction with HNO₃/H₂SO₄ introduces nitro groups at positions 3 or 5 of the pyridine ring .
Halogenation
Chlorination or bromination (e.g., Cl₂/FeCl₃) occurs at position 2 or 6, depending on reaction conditions .
Cyclization and Ring-Opening Reactions
The bicyclic system participates in cyclization and ring-opening pathways:
Cyclization with Hydrazines
Reaction with hydrazines forms tricyclic derivatives. For example, treatment with phenylhydrazine yields pyrazolo-fused analogs, useful in medicinal chemistry .
Ring-Opening
Strong bases (e.g., NaOH) or nucleophiles (e.g., NH₃) can cleave the pyrazine ring under high-temperature conditions, producing linear intermediates.
Oxidation
The pyridine ring resists oxidation, but the pyrazine ring undergoes oxidation with KMnO₄ or H₂O₂, forming N-oxides.
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a dihydro derivative, altering electronic properties .
Biological Interactions
The compound intercalates into DNA via π-π stacking interactions, disrupting replication. This mechanism is enhanced by the planar bicyclic system and the carboxylic acid’s hydrogen-bonding capability.
Comparative Reaction Data
Mechanistic Insights
-
EAS Reactions : Directed by the pyrazine ring’s electron-withdrawing effect, electrophiles attack the pyridine ring’s C3 or C5 positions .
-
DNA Intercalation : Density functional theory (DFT) studies suggest that the carboxylic acid group stabilizes intercalation via hydrogen bonding with DNA bases .
Structural Influence on Reactivity
The carboxylic acid group at position 8:
Scientific Research Applications
Pyrido[3,4-b]pyrazine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of pyrido[3,4-b]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target. Detailed studies using techniques such as molecular docking and dynamics simulations have provided insights into these interactions .
Comparison with Similar Compounds
Pyrido[3,4-b]pyrazine-8-carboxylic acid shares structural and functional similarities with several heterocyclic compounds. Below is a detailed comparison:
Electron-Withdrawing Capacity
The electron-withdrawing strength of pyrido[3,4-b]pyrazine derivatives surpasses that of pyridine, quinoxaline, and pyrido[2,3-b]pyrazine due to the additional nitrogen atom in the pyrazine ring. This property is critical in optoelectronic materials.
Key Insight : The stronger electron deficiency of pyrido[3,4-b]pyrazine enables longer-wavelength absorption in conjugated polymers, making it superior for low-bandgap applications .
Table: Bioactivity Comparison
Key Insight : The 8-carboxylic acid group may enhance solubility and bioavailability, but its biological efficacy remains underexplored compared to ester or amide derivatives .
Biological Activity
Pyrido[3,4-b]pyrazine-8-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial and anticancer agent. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure composed of a pyrazine ring fused with a pyridine ring, with a carboxylic acid group at the 8-position. Its molecular formula is C_8H_6N_2O_2, and it has a molecular weight of approximately 162.15 g/mol. The presence of the carboxylic acid group is crucial for its reactivity and biological interactions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. The mechanism of action is believed to involve interaction with bacterial cell membranes or specific intracellular targets. A study highlighted that derivatives of this compound demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL |
| Pyrido[3,4-b]pyrazine-8-carboxamide | Escherichia coli | 16 μg/mL |
| Pyrido[3,4-b]pyrazine-8-methyl ester | Pseudomonas aeruginosa | 64 μg/mL |
Anticancer Properties
In addition to its antibacterial effects, this compound has been investigated for its anticancer potential. Certain studies have shown that it can inhibit the activity of specific kinases involved in cancer cell proliferation. For instance, compounds derived from this framework have been noted to inhibit BRAF activity, which is critical in various cancers such as melanoma and colorectal cancer .
Case Study: Inhibition of Cancer Cell Proliferation
A notable study evaluated the effects of Pyrido[3,4-b]pyrazine derivatives on human cancer cell lines (e.g., HT-29 and A549). The results indicated that several derivatives significantly reduced cell viability in a concentration-dependent manner. The most effective derivative displayed an IC50 value of 12 µM against A549 cells, suggesting potent anticancer activity .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Membrane Interaction : Its carboxylic acid group enhances its ability to penetrate bacterial membranes or interact with cellular receptors.
- Molecular Docking Studies : Computational studies have shown favorable binding interactions between this compound and target proteins involved in disease pathways.
Q & A
Q. What are the established synthetic routes for Pyrido[3,4-b]pyrazine-8-carboxylic acid derivatives, and how are substituents introduced at position 8?
Methodological Answer: A four-step synthesis for 8-bromo-2,3-disubstituted pyrido[3,4-b]pyrazines and a six-step route for 8-amino derivatives have been developed. Key steps include:
- Step 1: Bromination at position 8 using NBS (N-bromosuccinimide) under controlled pH (6–7) to avoid side reactions.
- Step 2: Suzuki-Miyaura coupling with arylboronic acids to introduce substituents at positions 2 and 3.
- Step 3: Functionalization of the 8-position via palladium-catalyzed cross-coupling (e.g., with anilines or amides) .
Table 1: Common substituents and coupling partners for position 8:
| Substituent | Coupling Partner | Catalyst | Yield Range |
|---|---|---|---|
| -Br | NBS | N/A | 75–85% |
| -NH₂ | NH₃ (liquid) | Pd/C | 60–70% |
| -Ph | PhB(OH)₂ | Pd(PPh₃)₄ | 65–80% |
Q. How does the electronic nature of substituents at position 8 influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: Electron-donating groups (e.g., -NH₂) at position 8 enhance nucleophilic reactivity, facilitating Ullmann-type couplings, while electron-withdrawing groups (e.g., -Br) improve electrophilic aromatic substitution. For example:
- Case Study: 8-Amino derivatives exhibit faster amide bond formation (k = 0.15 min⁻¹) compared to 8-bromo analogs (k = 0.08 min⁻¹) due to increased electron density at the reactive site .
- Troubleshooting Tip: Steric hindrance from bulky substituents (e.g., -Ph) may require elevated temperatures (80–100°C) or microwave-assisted synthesis to achieve >70% yield .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives as protein kinase inhibitors?
Methodological Answer: SAR studies focus on optimizing substituents at positions 2, 3, and 8:
- Key Finding: A 4-(piperidin-1-yl)aniline moiety at position 8 enhances binding affinity to kinases (e.g., IC₅₀ = 1.2 µM against VEGFR2) by mimicking ATP’s adenine ring .
- Data Table 2: Kinase inhibition profiles of selected derivatives:
| Derivative | Substituent (Position 8) | VEGFR2 IC₅₀ (µM) | EGFR IC₅₀ (µM) |
|---|---|---|---|
| A | -NH₂ | 3.5 | 8.2 |
| B | -Ph(4-OMe) | 1.2 | 4.7 |
| C | -Br | >10 | >10 |
Q. What experimental and computational approaches are used to evaluate pyrido[3,4-b]pyrazine derivatives for dye-sensitized solar cells (DSSCs)?
Methodological Answer:
- DFT Analysis: Calculated HOMO-LUMO gaps (e.g., 2.1 eV for APP-IV) correlate with absorption spectra (λₘₐₓ = 520 nm). Octyloxy chains on the donor unit reduce recombination rates by 40%, enhancing photovoltage (Vₒc = 0.78 V) .
- Experimental Validation:
- Transient Photovoltage Decay: Measures electron lifetime (τₑ = 12 ms for APP-IV vs. 8 ms for PP-I).
- Impedance Spectroscopy: Confirms reduced charge recombination resistance (Rₑc = 180 Ω for APP-IV vs. 120 Ω for PP-I) .
Recommendation: Use ionic-liquid electrolytes to achieve 97% efficiency retention after 1,000 h of light soaking .
Q. How can researchers address instability issues of this compound derivatives in aqueous media?
Methodological Answer:
- Stabilization Strategies:
- Degradation Analysis:
Q. What computational tools are effective in predicting the bioactivity of novel pyrido[3,4-b]pyrazine derivatives?
Methodological Answer:
- Molecular Docking: AutoDock Vina screens derivatives against kinase ATP-binding pockets (e.g., PDB: 1M17).
- MD Simulations: GROMACS simulations (50 ns) reveal stable hydrogen bonds between 8-carboxylic acid and Lys48 of VEGFR2 .
- QSAR Models: Use 2D descriptors (e.g., LogP, polar surface area) to predict IC₅₀ values with R² = 0.89 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
